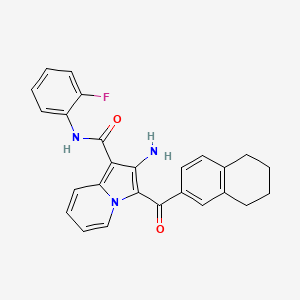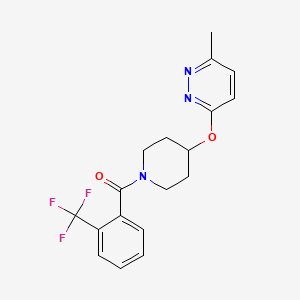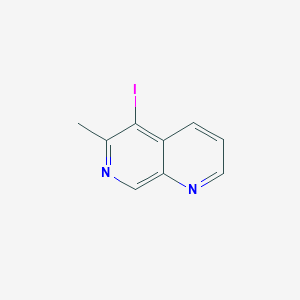
5-Iodo-6-methyl-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the iodination of 6-methyl-1,7-naphthyridine. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete iodination.
Another method involves the cyclization of appropriate precursors. For instance, starting from 2-amino-3-iodopyridine and 3-oxobutanenitrile, the cyclization can be achieved under basic conditions to form the desired naphthyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
5-Iodo-6-methyl-1,7-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The naphthyridine ring can undergo reduction to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically proceed under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually carried out under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-methyl-1,7-naphthyridine, 5-thio-6-methyl-1,7-naphthyridine, and 5-alkoxy-6-methyl-1,7-naphthyridine.
Oxidation Reactions: Products include 5-iodo-6-carboxy-1,7-naphthyridine and 5-iodo-6-formyl-1,7-naphthyridine.
Reduction Reactions: Products include 5-iodo-6-methyl-1,7-dihydronaphthyridine and 5-iodo-6-methyl-1,7-tetrahydronaphthyridine.
科学的研究の応用
5-Iodo-6-methyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Iodo-6-methyl-1,7-naphthyridine involves its interaction with specific molecular targets. The iodine atom at the 5th position and the methyl group at the 6th position play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
6-Methyl-1,7-naphthyridine: Lacks the iodine atom at the 5th position.
5-Bromo-6-methyl-1,7-naphthyridine: Contains a bromine atom instead of iodine at the 5th position.
5-Iodo-1,7-naphthyridine: Lacks the methyl group at the 6th position.
Uniqueness
5-Iodo-6-methyl-1,7-naphthyridine is unique due to the presence of both the iodine atom at the 5th position and the methyl group at the 6th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-iodo-6-methyl-1,7-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKKOTYEDXHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=C1I)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2691059.png)
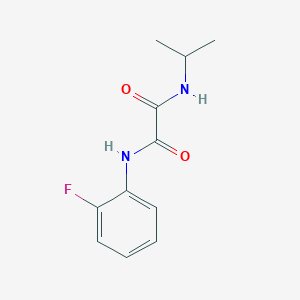
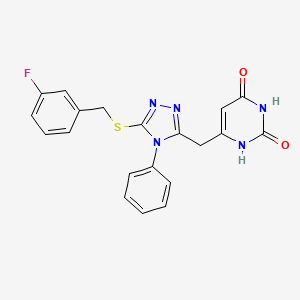
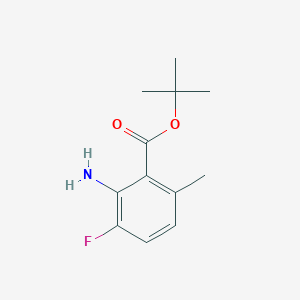
![9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2691066.png)
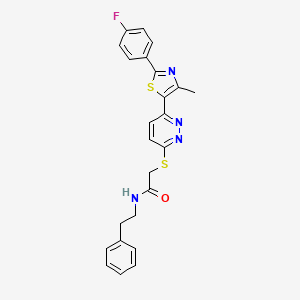
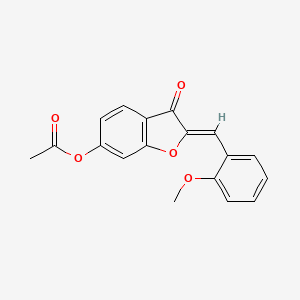
![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2691071.png)
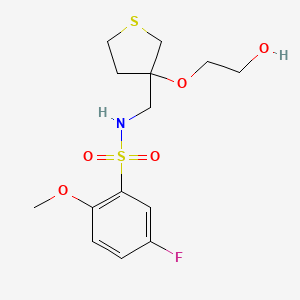
![tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate](/img/structure/B2691073.png)
